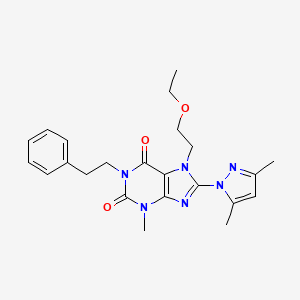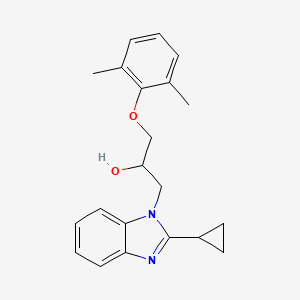
3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of phthalaldehydic acid with various amines. For instance, a compound with a pyrimidine and isobenzofuran moiety was synthesized in high yields and characterized by various techniques including IR, NMR, and X-ray diffraction . This suggests that a similar approach could potentially be applied to synthesize the target compound by reacting appropriate precursors under controlled conditions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as space group, unit-cell parameters, and conformation . These studies provide a foundation for understanding how the target compound might crystallize and the potential interactions it may have within a crystal lattice.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For example, a benzimidazoline derivative was used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This indicates that benzimidazole derivatives can be reactive under certain conditions, which could be relevant for the target compound's reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through different assays. Antioxidant activity, DNA binding affinity, and interaction with dsDNA have been studied, providing insights into the biological activities and chemical behavior of these molecules . Theoretical studies, including molecular docking, have also been performed to predict interactions at the molecular level . These findings can be extrapolated to hypothesize about the properties of "3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol", such as its potential antioxidant capacity and DNA binding characteristics.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on similar compounds has focused on synthesizing new chemical entities with potential biological or catalytic activities. For example, studies have developed methods for the synthesis of new benzofuro[2,3-c]pyrazol-3(1H)-ones, exploring the chemical reactivity of dimethylphenoxy precursors in complex syntheses (Hogale, Shirke, & Kharade, 1995). Similarly, research into redox-active N-heterocyclic carbenes (NHCs) has examined the effects of redox-active functional groups on coordination chemistry and electronic properties, which might parallel investigations into the electronic properties influenced by the dimethylphenoxy and benzimidazolyl groups (Rosen et al., 2009).
Material Science and Organic Electronics
In material science, the exploration of photochemical reactivities of O-acetylated heteroaryl acyloin derivatives, including dimethylphenyl variants, has led to the development of methods for installing benzofuran moieties, which could be relevant for the synthesis or modification of compounds like 3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol for organic electronic applications (Bisht, Singh, Krishnamoorthy, & Nithyanandhan, 2018).
Pharmacological Investigations
On the pharmacological front, compounds with benzimidazole motifs have been investigated for their potential as minor groove-binding agents in DNA, showing antitumor activity. This suggests that similar structures could be explored for therapeutic applications, especially in oncology (Mann et al., 2001). Additionally, studies on beta-adrenoceptor blocking agents, involving derivatives of aryloxypropan-2-ols, hint at the cardiovascular applications of structurally related compounds (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-6-5-7-15(2)20(14)25-13-17(24)12-23-19-9-4-3-8-18(19)22-21(23)16-10-11-16/h3-9,16-17,24H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTSXYDZWLLEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)
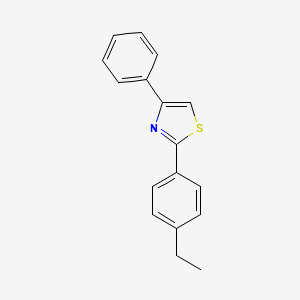
![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)
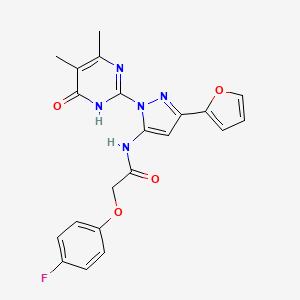
![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)
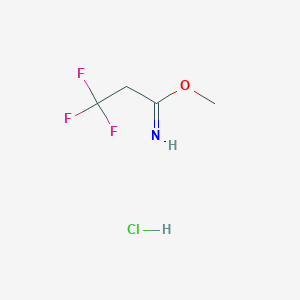
![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)
![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)
